molecular formula C20H16O3 B2930089 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one CAS No. 858761-33-8

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one

Cat. No.: B2930089
CAS No.: 858761-33-8
M. Wt: 304.345
InChI Key: QCFUMSPCFFZDMR-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a synthetic chemical compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . This complex molecular architecture is based on a 2H-chromen-2-one (coumarin) core structure, substituted at the 6-position with an isopropyl group and at the 4-position with a benzofuran-2-yl moiety. The fusion of the benzofuran and coumarin systems creates a polycyclic scaffold of significant interest in medicinal chemistry and materials science research. This compound is provided as a high-purity solid for research purposes. It is intended for use in investigative studies only, including as a building block for the synthesis of more complex molecules, a candidate for screening in biological assays, or a model compound for spectroscopic analysis. The structural motifs present in this molecule, namely the coumarin and benzofuran rings, are known to exhibit a range of interesting photophysical and biological properties reported in scientific literature, making this compound a valuable starting point for various research programs. Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough hazard analysis and consult the relevant Safety Data Sheet (SDS) prior to handling. Proper laboratory practices, including the use of appropriate personal protective equipment (PPE), are essential. The product may require cold-chain transportation and specific storage conditions to ensure long-term stability; exact storage parameters should be confirmed upon receipt.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-12(2)13-7-8-18-15(9-13)16(11-20(21)23-18)19-10-14-5-3-4-6-17(14)22-19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUMSPCFFZDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings followed by their coupling. One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The chromenone ring can be synthesized through the Perkin rearrangement, where a coumarin is reacted with a hydroxide . The final step involves coupling the benzofuran and chromenone rings under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis (MWI) has been reported to improve yields and reduce reaction times for benzofuran derivatives . This method can be adapted for the industrial production of this compound.

Chemical Reactions Analysis

Synthetic Routes and Formation Mechanisms

The compound is typically synthesized via multi-component reactions (MCRs) or cyclization strategies , leveraging its chromene and benzofuran frameworks.

Key Synthetic Pathways:

  • One-Pot Chromene Formation :
    Chromene derivatives are often synthesized by condensing resorcinol derivatives, aldehydes, and malononitrile in the presence of catalysts like diethylamine, Ca(OH)₂, or DBU . For example:
    Resorcinol+Aldehyde e g benzofuran 2 carbaldehyde +MalononitrileCa OH 4H chromene derivatives\text{Resorcinol}+\text{Aldehyde e g benzofuran 2 carbaldehyde }+\text{Malononitrile}\xrightarrow{\text{Ca OH }}\text{4H chromene derivatives} The isopropyl group may originate from substituted aldehydes or post-synthetic modifications.
  • Microwave-Assisted Cyclization :
    Microwave irradiation with DBU facilitates rapid cyclization of intermediates. For instance, 4-bromomethylcoumarins react with methyl salicylate to form intermediates, which cyclize under microwave conditions to yield benzofuran-chromene hybrids .

Catalytic Systems:

CatalystConditionsYield (%)Reference
DiethylamineReflux in ethanol85–90
Ca(OH)₂Room temperature, methanol70–80
DBUMicrowave irradiation90+
Expanded PerliteAqueous media, RT75–85

Functional Group Reactivity

The compound’s reactivity is governed by three key regions:

  • Chromen-2-one Lactone :
    • Ring-Opening : Under basic or nucleophilic conditions, the lactone may undergo hydrolysis to form carboxylates.
    • Electrophilic Substitution : The electron-rich chromene ring can undergo nitration or halogenation at the 6-isopropyl position .
  • Benzofuran Moiety :
    • Electrophilic Aromatic Substitution (EAS) : The benzofuran’s 5-position is activated for substitutions (e.g., sulfonation, nitration) .
    • Oxidation : The furan ring may oxidize to a diketone under strong oxidizing agents like KMnO₄ .
  • Isopropyl Group :
    • Free-Radical Halogenation : Tertiary C–H bonds in the isopropyl group are susceptible to bromination or chlorination under radical initiators .

Catalytic Modifications and Cross-Coupling

  • Suzuki-Miyaura Coupling :
    The brominated chromene core can participate in palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse aryl groups . For example:
    4 Bromo 6 isopropyl 2H chromen 2 one+ArB OH Pd PPh 4 Aryl derivatives\text{4 Bromo 6 isopropyl 2H chromen 2 one}+\text{ArB OH }\xrightarrow{\text{Pd PPh }}\text{4 Aryl derivatives}
  • Grignard Additions :
    The ketone in chromen-2-one can react with Grignard reagents (e.g., MeMgI) to form tertiary alcohols, which may dehydrate to alkenes .

Green Chemistry Approaches

Recent methodologies emphasize sustainability:

  • Aqueous Media : Reactions in water with expanded Perlite or silica-based catalysts reduce solvent toxicity .
  • Recyclable Catalysts : Amino-functionalized silica gel and MgO are reused for multiple cycles without significant yield loss .

Stability and Degradation

  • Photodegradation : The chromene core may undergo [2+2] cycloaddition under UV light, forming dimers .
  • Acidic/Basic Hydrolysis : Prolonged exposure to strong acids/bases degrades the lactone and benzofuran rings .

Scientific Research Applications

Synthesis and Structure

4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one has the molecular formula C20H16O3C_{20}H_{16}O_3 and PubChem CID 907935 . The synthesis of compounds containing benzofuran rings can be achieved through various methods, including Sonogashira conditions . For instance, the synthesis of benzofuran derivatives involves using PdC12(PPh3)2 as a catalyst, which has been found to be more efficient than Pd(PPh3)4 .

Biological Activities

2H/4H-chromenes exhibit numerous biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The presence of the 2H/4H-ch scaffold in molecules contributes to their noteworthy potency .

Anticancer Activity: Chromene derivatives have demonstrated significant anticancer potential . For example, novel coumarin derivatives have been synthesized and tested for their cytotoxicity against human cancer cells . Certain compounds showed moderate cytotoxic activity against PC-3 and MDA-MB-231 cell lines, with specific IC50 values reported . Studies have also explored the structure-activity relationship (SAR) of chromenes, revealing that substitutions at different positions on the chromene ring can produce potent antitumor activity .

Inhibitory Activity: Small molecules designed with benzofuran rings have shown inhibitory activity against the HIF-1 signaling pathway . Modifications to the benzopyran ring, including replacement with a benzofuran ring, have been explored to determine the influence on activity .

Case Studies and Research Findings

Aryl-4H-chromene Derivatives: A series of 4-aryl-4H-chromene compounds were synthesized and tested for their effectiveness against estrogen receptors (ER) in MCF-7 tumor cell lines . Compound 46 (IC50 2.65 μM) was found to be a potent anticancer agent compared to tamoxifen (IC50 4.12 μM) .

Substituted-6-methoxy-4H-benzo[h]chromenes: These compounds have been evaluated for their anticancer potency, with some exhibiting significant inhibition of the MCF-7 cell line (IC50 1.2–5.5 μg/mL) . Additionally, certain compounds showed potent inhibition against the HCT-116 cell line and considerable activity against the HepG-2 cell line .

Inhibition of c-Src Kinase: Some chromene derivatives have been further evaluated for their c-Src kinase inhibitory activities, with compound 21 exhibiting highly significant activity (IC50 0.1432 μM) against c-Src kinase .

Data Tables

CompoundCell LineIC50 ValueReference
46MCF-72.65 μM
17, 18, 19, 20, 21, 22MCF-71.2–5.5 μg/mL
22, 17HCT-1161.3 and 1.9 μg/mL
21c-Src kinase0.1432 μM

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and chromenone moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one and structurally related chromenone derivatives:

Compound Molecular Formula Substituents Melting Point (°C) Biological Activity Crystallographic Features Reference
This compound C20H18O5 Benzofuran-2-yl, isopropyl 228–231 Not reported IR/NMR/LC-MS data; potential for π-π interactions
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C12H12O4 Propyl, 5,7-dihydroxy Not reported Antimicrobial, antitumor Docking studies suggest binding to microbial enzymes
4-[(4-Hydroxymethyl-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one C15H15N3O3 Triazole, hydroxymethyl Not reported Not reported CCDC 1523344; hydrogen bonds involving hydroxymethyl
2-(Benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate (4e) C17H11NO6 Benzofuran-2-yl, nitrobenzoate Not reported Not reported π-π stacking (3.8–4.0 Å); J-aggregation patterns

Key Comparative Insights:

Substituent Effects on Bioactivity: The propyl and dihydroxy groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one enhance antimicrobial activity, likely via hydrogen bonding with microbial targets . Triazole-containing derivatives (e.g., ) introduce nitrogen-based hydrogen-bond acceptors, which could modulate solubility and target selectivity compared to the oxygen-rich benzofuran-coumarin hybrid.

Crystallographic and Structural Differences :

  • The query compound’s benzofuran moiety enables extended π-π interactions (evidenced by IR/NMR), similar to nitro-substituted benzoates in , which exhibit J-aggregation (π-π distances: 3.8–4.0 Å).
  • Hydrogen bonding : The hydroxymethyl group in the triazole derivative forms strong O–H···N/O bonds (2.7–2.9 Å), while the hydroxyl group in 3h () may engage in intermolecular O–H···O interactions, affecting crystal packing and solubility.

Thermal Stability: The query compound’s high melting point (228–231°C) suggests greater thermal stability compared to simpler chromenones (e.g., triazole derivative in ), likely due to rigid benzofuran fusion and isopropyl steric effects.

Research Findings and Implications

  • Synthetic Accessibility : The query compound’s 93% yield surpasses typical yields for triazole derivatives (often <80%), highlighting efficient coupling methodologies.
  • Structure-Activity Relationships (SAR) :
    • Benzofuran enhances planarity and π-stacking, critical for binding to hydrophobic enzyme pockets.
    • Isopropyl groups may reduce solubility but improve metabolic stability compared to polar substituents (e.g., hydroxymethyl in ).
  • Crystallography and Validation: Studies in and utilized SHELX-based refinement (via programs like SHELXL ) for structure determination, ensuring accuracy in bond-length/angle measurements. Hydrogen-bond patterns were analyzed using graph-set notation , confirming robustness in supramolecular assembly.

Biological Activity

4-(Benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one is a complex organic compound that combines the structural features of benzofuran and chromenone moieties. This unique structure is associated with a variety of biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. The compound has shown potential applications in treating various diseases, including cancer and viral infections.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈O₃, characterized by the presence of both benzofuran and chromenone rings. This dual-ring system contributes to its diverse biological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. The compound showed promising results with an IC₅₀ value indicating effective cytotoxicity against these cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-71.5Induction of apoptosis
A5490.9Inhibition of tubulin polymerization
HeLa1.2Cell cycle arrest at G2/M phase

The mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis, particularly through the inhibition of tubulin assembly, which disrupts microtubule dynamics essential for mitosis .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A series of studies have suggested that derivatives of benzofuran can inhibit viral replication, particularly against RNA viruses such as the yellow fever virus (YFV). The compound's ability to interfere with viral entry or replication mechanisms positions it as a potential lead candidate for antiviral drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Microtubule Disruption : By affecting microtubule dynamics, it leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased markers of apoptosis such as caspase activation.
  • A549 Lung Cancer Model : Administration of the compound in xenograft models showed reduced tumor growth compared to controls, suggesting its potential for therapeutic use in lung cancer treatment.
  • Antiviral Efficacy Against YFV : In vitro assays indicated that certain derivatives exhibited selective inhibition of YFV replication, making them candidates for further development as antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(benzofuran-2-yl)-6-isopropyl-2H-chromen-2-one, and how can purity be optimized?

  • Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated in analogous chromenone derivatives. For example, a modified protocol involves reacting a benzofuran-2-carbonyl precursor with 6-isopropyl-2H-chromen-2-one under alkaline conditions (e.g., 10% KOH in ethanol) at low temperatures (5–10°C) to minimize side reactions . Purification is typically achieved through recrystallization using ethanol or DMF, with yields averaging 75–80%. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular integrity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • X-ray crystallography : Essential for resolving stereochemistry and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding networks and graph-set patterns (e.g., R₁₂²(6) motifs common in benzofuran-chromenone hybrids) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. Key signals include δ ~6.8–7.5 ppm (benzofuran protons) and δ ~2.9 ppm (isopropyl group) .
  • FT-IR : Look for C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers validate the structural accuracy of crystallographic data for this compound?

  • Answer : Utilize the PLATON toolkit for symmetry checks and CIF validation to detect missed symmetry or over-refinement. Key parameters include R-factor (<5%), wR₂ (<10%), and goodness-of-fit (1.0–1.2). Cross-validate hydrogen-bonding distances (e.g., O···H ~2.5–3.0 Å) against Etter’s graph-set analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzofuran-chromenone hybrids?

  • Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models) or impurities. Mitigate by:

  • Standardizing bioactivity assays (e.g., IC₅₀ determination via MTT assay with triplicate runs).
  • Performing docking studies to correlate substituent effects (e.g., isopropyl group hydrophobicity) with target binding (e.g., cyclooxygenase-2 active site) .
  • Validating purity via HPLC-DAD and quantifying residual solvents (e.g., DMF < 500 ppm) .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Answer : The crystal lattice stability is governed by:

  • Hydrogen bonds : C=O···H-O and C-H···π interactions (Table 1).

  • Van der Waals forces : Dominated by the isopropyl group’s steric bulk.

  • Graph-set analysis : Use SHELXL to identify recurring motifs (e.g., dimeric R₂²(8) patterns) .

    Table 1 : Representative Hydrogen-Bonding Parameters (from analogous chromenones)

    Donor–AcceptorDistance (Å)Angle (°)Motif
    O–H···O2.65155R₁₂²(6)
    C–H···O2.89145C(7) chain
    C–H···π3.12130
    Data derived from .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.2), and blood-brain barrier permeability.
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability (e.g., ΔE ~4.2 eV for benzofuran derivatives) .
  • Molecular Dynamics (MD) : Simulate binding kinetics with targets (e.g., COX-2) using GROMACS , focusing on ligand RMSD (<2.0 Å) and binding free energy (ΔG ~-8 kcal/mol) .

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